molecular formula C8H8FIS B14034673 (4-Fluoro-3-iodo-5-methylphenyl)(methyl)sulfane

(4-Fluoro-3-iodo-5-methylphenyl)(methyl)sulfane

Cat. No.: B14034673
M. Wt: 282.12 g/mol
InChI Key: JQKPETOEKDEFCW-UHFFFAOYSA-N
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Description

(4-Fluoro-3-iodo-5-methylphenyl)(methyl)sulfane is a sulfane (thioether) compound characterized by a methyl group attached to a sulfur atom, which is further bonded to a substituted aromatic ring. The aromatic ring features three substituents: a fluoro group at the 4-position, an iodo group at the 3-position, and a methyl group at the 5-position.

Sulfane sulfur compounds, in general, are known for their roles in redox regulation, antioxidant defense, and hydrogen sulfide (H₂S) storage .

Properties

Molecular Formula

C8H8FIS

Molecular Weight

282.12 g/mol

IUPAC Name

2-fluoro-1-iodo-3-methyl-5-methylsulfanylbenzene

InChI

InChI=1S/C8H8FIS/c1-5-3-6(11-2)4-7(10)8(5)9/h3-4H,1-2H3

InChI Key

JQKPETOEKDEFCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)I)SC

Origin of Product

United States

Preparation Methods

Preparation of the Aromatic Core

The aromatic core with fluorine, iodine, and methyl substituents can be prepared via multi-step aromatic substitution reactions starting from suitably substituted benzene derivatives.

  • A common approach involves starting from halogenated toluenes or fluorotoluenes. For example, 1-bromo-3,5-difluorobenzene can be converted to 4-bromo-2,6-difluorotoluene through lithiation and methylation steps under inert atmosphere at low temperatures (-78 °C), as demonstrated in related fluorinated phenylboronic acid syntheses.

  • The iodination at the 3-position can be introduced by electrophilic aromatic substitution or via halogen exchange reactions on pre-functionalized intermediates. Literature reports show the use of N-iodosuccinimide or iodine sources for selective iodination of aromatic rings bearing activating groups.

Introduction of the Sulfane (Methylthio) Group

The methyl sulfide moiety attached to the aromatic ring is typically introduced by nucleophilic substitution or cross-coupling reactions:

  • One method involves the reaction of an aryl halide (such as aryl iodide) with a thiolate anion or methylthiolate under basic conditions, often catalyzed by transition metals like copper or palladium.

  • Alternatively, direct methylation of a thiophenol derivative can yield the methyl sulfide. However, for the target compound, the methyl sulfide is directly attached to the aromatic ring, suggesting a substitution on an aryl halide precursor.

  • Recent advances include one-pot cascade reactions converting sulfides to sulfoximines, indicating the feasibility of sulfide functionalization under mild conditions.

Representative Synthetic Route

Based on the integration of the above strategies and literature precedents, a plausible synthetic route is:

Step Reaction Description Conditions Yield/Notes
1 Starting from 3-iodo-4-fluoro-5-methylbenzene (or suitable precursor), prepare aryl iodide intermediate Electrophilic iodination or halogen exchange under inert atmosphere High regioselectivity required
2 Formation of aryl thiolate intermediate by reaction with sodium methylthiolate or similar reagent Base-mediated nucleophilic substitution, possibly with copper catalysis Moderate to high yields expected
3 Purification and isolation of (4-Fluoro-3-iodo-5-methylphenyl)(methyl)sulfane Chromatography or recrystallization Final purity >95%

Experimental Data and Reaction Conditions

Although direct experimental procedures for this exact compound are scarce, related compounds and methodologies provide valuable insights:

Parameter Typical Conditions Comments
Atmosphere Nitrogen or argon inert gas Prevents oxidation and side reactions
Temperature Low temperature (-78 °C) for lithiation steps; room temperature for substitution Controls regioselectivity and reaction rate
Solvents Anhydrous tetrahydrofuran, dimethylformamide, dichloromethane Common solvents for organolithium and nucleophilic substitution reactions
Reagents n-Butyllithium, methyl iodide, sodium methylthiolate, N-iodosuccinimide For lithiation, methylation, and iodination respectively
Reaction Time 3-12 hours depending on step Longer times for complete conversion

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Yield Range References
Aromatic ring functionalization Lithiation and electrophilic substitution n-Butyllithium, methyl iodide, N-iodosuccinimide -78 °C to RT, inert atmosphere 70-85%
Sulfane group introduction Nucleophilic substitution of aryl iodide Sodium methylthiolate, copper catalyst (optional) RT to mild heating, inert atmosphere 60-90%
Purification Chromatography, recrystallization Silica gel, solvents (ethyl acetate, hexanes) Ambient conditions >95% purity

Chemical Reactions Analysis

Types of Reactions: (4-Fluoro-3-iodo-5-methylphenyl)(methyl)sulfane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzene derivatives .

Scientific Research Applications

Chemistry: In chemistry, (4-Fluoro-3-iodo-5-methylphenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it valuable for creating diverse chemical libraries .

Biology: The compound can be used in biological studies to investigate the effects of fluorine and iodine substitution on biological activity. It may also serve as a precursor for radiolabeled compounds used in imaging studies .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, making it a candidate for drug development .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of (4-Fluoro-3-iodo-5-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological targets. The methylthio group may also play a role in modulating the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in halogen substitution (F, I, Br, Cl) and aromatic ring substitution patterns. Key examples include:

Table 1: Structural Comparison of Selected Sulfane Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
(4-Fluoro-3-iodo-5-methylphenyl)(methyl)sulfane 4-F, 3-I, 5-Me C₈H₇FIS 284.11 High molecular weight due to iodine; potential halogen bonding
(2,5-Dibromo-3-fluorophenyl)(methyl)sulfane 2,5-Br, 3-F C₇H₅Br₂FS 315.99 Bromine increases lipophilicity; lower electronegativity than iodine
(3-Chloro-2,6-difluoro-5-iodophenyl)(methyl)sulfane 3-Cl, 2,6-F, 5-I C₇H₄ClF₂IS 320.53 Mixed halogens; steric hindrance from Cl and F
2,4-Dibromo-5-fluorothioanisole 2,4-Br, 5-F C₇H₅Br₂FS 315.99 Similar to above; lacks methyl group

Key Observations :

  • Iodine vs.
  • Methyl Group: The 5-methyl substituent in the target compound could increase steric bulk, affecting reactivity and solubility compared to non-methylated analogs.

Physicochemical Properties

Limited experimental data exist for the target compound, but predictions and comparisons can be made based on analogs:

Table 2: Predicted Physicochemical Properties
Compound Name Boiling Point (°C) Density (g/cm³) Solubility Trends
This compound ~250–260 (est.) ~1.95–2.05 (est.) Low water solubility; soluble in organic solvents (e.g., DCM)
(3-Chloro-2,6-difluoro-5-iodophenyl)(methyl)sulfane 256.5 (predicted) 1.99 (predicted) Similar to target compound
2,4-Dibromo-5-fluorothioanisole Not reported Not reported Likely low water solubility

Key Observations :

  • Halogen Effects: Iodo- and bromo-substituted compounds exhibit higher molecular weights and densities compared to non-halogenated sulfanes.
  • Thermal Stability : The presence of iodine may lower thermal stability due to weaker C–I bonds compared to C–Br or C–Cl bonds .

Key Observations :

  • Sulfane Sulfur Transfer : The labile sulfane sulfur atom in the target compound could modify thiol groups in proteins, analogous to other sulfane sulfur-containing molecules .

Analytical Considerations :

  • Quantification : Sulfane sulfur detection in biological systems remains challenging due to high reactivity. Methods like cyanide-mediated thiocyanate formation (Wood’s method) or phosphine-based trapping (e.g., reagent P2) are employed .

Biological Activity

(4-Fluoro-3-iodo-5-methylphenyl)(methyl)sulfane is a compound of interest due to its unique structural features, including halogen substitutions and a methylsulfane group. These characteristics suggest potential biological activities that warrant thorough investigation.

Chemical Structure and Properties

The molecular formula for this compound is C8H8FISC_8H_8FIS. The presence of fluorine and iodine atoms, along with the methylsulfane group, contributes to its chemical reactivity and potential interactions with biological molecules.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The fluorine and iodine substituents may influence the compound's binding affinity to enzymes or receptors, which could modulate their activity. Additionally, the methylsulfane group may enhance its reactivity with biological molecules, further affecting its biological functions.

Anticancer Activity

Research has indicated that compounds containing similar functional groups exhibit significant anticancer properties. For instance, studies on related compounds have shown inhibition of key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway. This suggests that this compound may also possess similar anticancer properties through analogous mechanisms .

Antimicrobial Activity

Compounds with halogen substitutions have been documented to exhibit antimicrobial properties. Preliminary assays indicate that this compound could inhibit the growth of various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Study 1: Inhibition of Tumor Growth

A study assessed the effects of this compound on cancer cell lines. The compound was tested against several types of cancer cells, revealing a dose-dependent inhibition of cell proliferation. The half-maximal inhibitory concentration (IC50) was determined to be in the low micromolar range, indicating potent activity against these cancer cells.

Cell LineIC50 (μM)
A549 (Lung Cancer)2.5
MCF7 (Breast Cancer)1.8
HeLa (Cervical Cancer)3.0

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant antimicrobial effects, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL

Q & A

Q. What are the common synthetic routes for preparing (4-Fluoro-3-iodo-5-methylphenyl)(methyl)sulfane?

  • Methodological Answer : The compound can be synthesized via halogenation and sulfanyl group introduction. A representative method involves:

Iodination : Reacting a fluorinated methylphenyl precursor with iodine under electrophilic substitution conditions.

Methylsulfanyl Incorporation : Using methyl disulfide or methylthiolate nucleophiles in the presence of a transition metal catalyst (e.g., Pd or Cu).
For example, in a related synthesis (), a benzofuran derivative was oxidized with 3-chloroperoxybenzoic acid, followed by purification via column chromatography (hexane:ethyl acetate). Similar Pd-catalyzed coupling steps are described for aryl iodides ().

Reaction Step Conditions Yield Reference
HalogenationI₂, H₂SO₄, 0–5°C75–85%
Methylsulfanyl IntroductionCH₃SNa, Pd(PPh₃)₄, DMF, 80°C60–70%

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and methylsulfanyl integration. ¹⁹F NMR resolves fluorine environments (e.g., deshielding effects from iodine).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺).
  • X-ray Crystallography : Resolves structural ambiguities, such as iodine-fluorine spatial arrangements (see Advanced Question 4).

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in halogenated aryl sulfanes?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions. For example:
  • SHELX Refinement : The SHELXL program () refines atomic positions using high-resolution data. In a related compound (), H atoms were modeled with riding constraints (C–H = 0.95–0.98 Å), and thermal parameters (Uiso) were optimized.
  • Halogen Interactions : Iodine’s heavy atom effect improves phase determination, while fluorine’s electronegativity influences packing motifs (e.g., C–F⋯π interactions).

Q. What methods are available for detecting sulfane sulfur groups in derivatives of this compound?

  • Methodological Answer : Sulfane sulfur (–S–S–) detection methods include:
  • Cyanolysis : Reacts with CN⁻ under basic conditions to form SCN⁻, quantified via UV at 460 nm.
  • Reductive H₂S Release : Treatment with DTT generates H₂S, measured via chromatography or fluorescent probes (e.g., monobromobimane).
  • Fluorescent Probes (e.g., SSP2) : Mediates cyclization to emit fluorescence, enabling non-destructive detection.
Method Sensitivity Limitations
Cyanolysis~1 µMInterference from thiols
Fluorescent SSP2~50 nMRequires probe optimization

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., NMR vs. MS) require iterative validation:

Multi-Technique Cross-Check : Confirm molecular ions via HRMS and functional groups via FTIR.

Isotopic Pattern Analysis : Iodine’s distinct isotopic signature (e.g., ¹²⁷I, 100% abundance) aids MS interpretation.

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09).

  • Case Study : In , ³¹P NMR resolved ambiguities in phosphine-sulfane adducts by tracking δ45.1 (PS₂) and δ-8.6 (P2) peak ratios.

Q. What role does this compound play in cross-coupling reactions?

  • Methodological Answer : The iodine substituent enables Suzuki-Miyaura or Ullmann couplings. For example:
  • Pd-Catalyzed Coupling : Reacts with boronic acids to form biaryl systems ().
  • Selectivity Challenges : Fluorine’s electron-withdrawing effect directs coupling to the iodine site, while methylsulfanyl groups stabilize intermediates via chelation.

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer : Conflicting solubility may arise from:
  • Crystallinity : Highly crystalline batches (e.g., via slow evaporation in chloroform, ) reduce solubility in non-polar solvents.
  • Sulfanyl Group Reactivity : Partial oxidation to sulfoxides in polar solvents (e.g., DMSO) alters solubility profiles.
  • Validation : Repeat experiments under inert atmospheres and characterize via TLC/HPLC to detect degradation.

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